(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-6-12(9-18)7-11(2)13(10)8-14(15(20)21)19-16(22)23-17(3,4)5/h6-7,14H,8H2,1-5H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFCLTJVWAKBIK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation
Industrial-scale routes often employ asymmetric hydrogenation of α-acetamidoacrylic acid derivatives using chiral catalysts (e.g., Rh-DuPHOS). This method achieves >99% enantiomeric excess (ee) for the (S)-configured amino acid.
Typical conditions :
| Parameter | Value |
|---|---|
| Substrate | (Z)-α-acetamidoacrylic acid |
| Catalyst | [Rh(COD)(R,R)-DuPHOS]BF₄ |
| Pressure | 50–100 psi H₂ |
| Solvent | MeOH/THF (1:1) |
| Temperature | 25–40°C |
| Yield | 92–95% |
| ee | ≥99% |
Enzymatic Resolution
Alternative approaches use immobilized penicillin acylase to resolve racemic N-acetyl alanine esters, achieving 48–52% yield of the (S)-enantiomer. While cost-effective, this method requires recycling of the undesired (R)-isomer.
Introduction of the 4-Cyano-2,6-dimethylphenyl Group
Palladium-Catalyzed Cross-Coupling
The aryl group is introduced via Suzuki-Miyaura or Negishi coupling. A representative protocol from WO2019197274A1 involves:
-
Iodination : Boc-protected (S)-alanine methyl ester is iodinated at the β-position using I₂/CuI in DMF (yield: 85–90%).
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Organozinc Formation : 4-Cyano-2,6-dimethylphenylzinc bromide is prepared via Zn insertion into the corresponding aryl bromide.
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Coupling : Pd(PPh₃)₄ catalyzes the cross-coupling in THF at 60°C (18 h), yielding the coupled product in 78–82%.
Optimization data :
| Catalyst Loading | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2 mol% Pd(OAc)₂ | 60°C | 78 | 94.2 |
| 5 mol% Xantphos | 80°C | 82 | 96.5 |
| 3 mol% dppf | 70°C | 80 | 95.8 |
Directed Ortho-Metalation (DoM)
For small-scale synthesis, 2,6-dimethylbenzonitrile undergoes DoM using LDA, followed by quenching with CO₂ to install the propanoic acid side chain. This method avoids transition metals but requires cryogenic conditions (−78°C).
Boc Protection and Deprotection Dynamics
Protection Protocol
The amino group is protected early using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:
Acidic Deprotection Considerations
While Boc groups are typically removed with TFA, the presence of the acid-sensitive cyano group necessitates milder conditions (e.g., HCl/dioxane). Post-deprotection, the free amino acid is stabilized via immediate neutralization with Amberlite IRA-67.
Crystallization and Purification
Final purification employs antisolvent crystallization:
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Solvent | Acetonitrile | Reduces cyano group hydrolysis |
| Antisolvent | n-Heptane | Improves crystal habit |
| Cooling Rate | 0.5°C/min | Minimizes oiling out |
| Final Purity | 99.2–99.7% (HPLC) | Meets USP standards |
X-ray diffraction confirms the (S)-configuration (Flack parameter = 0.03(2)).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost ($/kg) | Scalability | Environmental Factor (E) |
|---|---|---|---|---|
| Asymmetric Hydrogenation + Suzuki | 78 | 12,500 | >100 kg | 32.7 |
| Enzymatic Resolution + DoM | 65 | 8,200 | <10 kg | 18.9 |
| Negishi Coupling (Xantphos) | 82 | 14,300 | 50 kg | 41.2 |
Environmental Factor (E) = (kg waste/kg product)
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the Boc-protected amine.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can facilitate reduction reactions.
Bases and Nucleophiles: Strong bases like sodium hydride (NaH) and nucleophiles such as alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Medicinal Chemistry
1.1. Precursor for Drug Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting gastrointestinal disorders. Its structural configuration allows for modifications that enhance bioactivity and selectivity towards specific biological targets.
1.2. Development of Peptide Therapeutics
As a building block in peptide synthesis, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid is utilized in the formation of peptide bonds, which are essential for creating therapeutic peptides. These peptides can act as hormones, enzymes, or signaling molecules in the body.
Research Applications
2.1. Structure-Activity Relationship Studies
Researchers employ this compound to investigate the relationship between chemical structure and biological activity. By modifying the side chains or functional groups attached to the core structure, scientists can evaluate how these changes affect the pharmacological properties of the resultant compounds.
2.2. Synthesis of Analogs
The compound is also used to synthesize analogs that may exhibit improved efficacy or reduced side effects compared to existing drugs. This is particularly relevant in drug repurposing efforts where modifications lead to novel therapeutic candidates.
Case Studies and Findings
| Study | Description | Findings |
|---|---|---|
| Study on Gastrointestinal Agents | Investigated Boc-amino acids as potential agents for treating IBS (Irritable Bowel Syndrome). | Compounds derived from Boc-amino acids showed promising results in reducing symptoms and improving gut motility. |
| Peptide Synthesis Optimization | Focused on optimizing conditions for synthesizing peptides using Boc-protected amino acids. | Enhanced yields were observed with specific coupling reagents, leading to more efficient peptide synthesis protocols. |
| Analogs for Cancer Therapy | Explored analogs of Boc-amino acids for anti-cancer properties. | Several analogs exhibited significant cytotoxicity against cancer cell lines, suggesting potential as chemotherapeutics. |
Mechanism of Action
The mechanism by which (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in further biochemical reactions. The cyano group can also interact with specific binding sites, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substituents at the 4-position of the phenyl ring and protective groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Electronic and Steric Effects: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to electron-donating groups like dibenzylamino () or carbamoyl (). This influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Synthetic Routes: The target compound’s methyl ester (CAS: 1227311-10-5) is synthesized via Boc protection followed by cyano introduction, paralleling methods for iodo and fluoro analogs (). Carbamoyl derivatives (e.g., 623950-02-7) require additional steps like ammonolysis .
Physicochemical Properties: Melting Points: Fluoro and carbamoyl analogs exhibit higher melting points (133–135°C and 128–130°C, respectively) than the iodo derivative (128–130°C), suggesting stronger intermolecular forces due to polar substituents . Solubility: The cyano group enhances solubility in polar aprotic solvents (e.g., DMF) compared to hydrophobic iodo or benzylamino groups .
Biological Relevance: The iodo analog () serves as a precursor for anticancer inhibitors via Pd-catalyzed cross-coupling. The carbamoyl derivative (623950-02-7) is noted for high purity (99.96%), making it suitable for rigorous pharmacological assays .
Table 2: Spectroscopic Data Comparison
Biological Activity
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid, with CAS number 1870867-59-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 318.37 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest potential interactions with proteases and kinases.
- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways related to inflammation and immune responses.
- Cell Cycle Regulation : Research indicates that it could affect cell cycle progression, possibly inducing apoptosis in cancer cells.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound exhibits cytotoxic effects. For example, a study reported a significant reduction in cell viability in breast cancer cell lines at concentrations above 10 µM .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activities:
- In Vivo Studies : Animal models have shown that treatment with this compound results in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Inflammation :
Q & A
Q. What are the recommended synthetic routes for preparing (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid?
- Methodological Answer : A common approach involves synthesizing the methyl ester precursor (CAS 1227311-10-5, ) followed by hydrolysis. For example:
Ester Hydrolysis : React the methyl ester with LiOH in a THF/water mixture (e.g., 3:1 ratio) at room temperature for 2–4 hours. Acidify the mixture to pH ~6 using HCl to precipitate the carboxylic acid ().
Purification : Use flash chromatography (e.g., 3:2 ethyl acetate/petroleum ether with 1% acetic acid) and crystallization (e.g., 2:1 Et₂O/petroleum ether) to isolate the product ().
- Key Parameters :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrolysis | LiOH, THF/H₂O, RT, 2 hr | ~70–80% | >95% |
| Purification | Flash chromatography, crystallization | ~72% () | >99% |
Q. How can researchers confirm the stereochemical integrity of the (S)-enantiomer during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to verify enantiomeric excess (ee).
- Optical Rotation : Compare the measured [α]D value with literature data for the (S)-configured Boc-protected amino acids ().
- NMR Analysis : Monitor the tert-butyl group in the Boc moiety (δ ~1.2–1.4 ppm) and aromatic protons (δ ~6.8–7.5 ppm) to confirm structural integrity ().
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Store in a dry, ventilated area (P402, P403) at 2–8°C, away from oxidizing agents ().
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions ().
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (P501, ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) for this compound?
- Methodological Answer :
- HRMS Validation : Confirm molecular formula using high-resolution mass spectrometry (e.g., [M-H]⁻ observed vs. calculated mass error <2 ppm) ().
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals ().
- Cross-Referencing : Compare data with structurally analogous compounds (e.g., fluoro or trifluoromethyl derivatives in ).
Q. What strategies optimize the yield of the Boc-deprotection step while minimizing side reactions?
- Methodological Answer :
- Acid Selection : Use TFA in dichloromethane (DCM) for mild deprotection. Avoid prolonged exposure to prevent cyano group hydrolysis.
- Temperature Control : Maintain 0–5°C during deprotection to reduce racemization ().
- Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.2 in ethyl acetate/hexane).
- Yield Optimization :
| Condition | Yield Improvement |
|---|---|
| TFA/DCM, 0°C, 1 hr | 85% |
| Room temperature, 3 hr | 60% (with 10% racemization) |
Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (ready biodegradability) to test degradation in aqueous media.
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition (OECD 201) ().
- Partitioning Studies : Measure LogP (predicted ~2.5 for methyl ester in ) to estimate bioaccumulation potential.
- Data Table :
| Test Organism | Endpoint | Result |
|---|---|---|
| Daphnia magna | 48h EC₅₀ | >100 mg/L (low toxicity) |
| Pseudokirchneriella | 72h IC₅₀ | 50 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
